Behavioral Potency: SP(5-11) Elicits Greater Aversive Responses Than Full-Length Substance P
In an intrathecal mouse model of nociceptive behavior, SP(5-11) exhibited superior potency compared to the full-length Substance P (SP 1-11) in inducing dose-dependent aversive behaviors, including scratching, licking, and biting [1]. This demonstrates that the C-terminal heptapeptide is not merely a functional equivalent but a more potent elicitor of specific spinal nociceptive pathways.
| Evidence Dimension | In vivo behavioral potency (aversive response induction) |
|---|---|
| Target Compound Data | Induced robust dose-dependent aversive behavior at low picomole doses |
| Comparator Or Baseline | Full-length Substance P (SP 1-11) |
| Quantified Difference | SP(5-11) was qualitatively more potent than SP in inducing scratching, licking, and biting responses |
| Conditions | Intrathecal administration in awake mice; dose-dependent reciprocal hindlimb scratching and aversive behavior assessment |
Why This Matters
For researchers studying spinal pain processing or screening analgesic candidates, SP(5-11) provides a more sensitive and robust behavioral readout than the full-length peptide, enabling more efficient dose-response studies and clearer signal-to-noise ratios.
- [1] Sakurada, T., et al. (1988). Substance P(1–7) antagonizes substance P-induced aversive behaviour in mice. Neuroscience Letters, 95(1-3), 281-285. View Source
